
3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure that includes two benzene rings fused to a nitrogen-containing five-membered ring. This compound is known for its potent mutagenic and carcinogenic properties .
Méthodes De Préparation
The synthesis of 3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole typically involves multi-step organic reactions. One common method includes the nitration of dibenzo(c,g)carbazole followed by hydroxylation. The reaction conditions often require strong acids and bases, high temperatures, and specific catalysts to achieve the desired product .
Analyse Des Réactions Chimiques
3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Applications De Recherche Scientifique
3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its mutagenic properties make it a useful compound in genetic studies.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole involves its interaction with DNA, leading to mutations and potentially carcinogenic effects. The compound can form DNA adducts, which interfere with normal DNA replication and repair processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole include:
7H-Dibenzo(c,g)carbazole: Lacks the hydroxy and nitro groups but shares the core structure.
5-Nitro-7H-dibenzo(c,g)carbazol-3-ol: Similar structure with slight variations in functional groups
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
188970-81-2 |
|---|---|
Formule moléculaire |
C20H12N2O3 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaen-6-ol |
InChI |
InChI=1S/C20H12N2O3/c23-12-6-7-14-15(9-12)18(22(24)25)10-17-20(14)19-13-4-2-1-3-11(13)5-8-16(19)21-17/h1-10,21,23H |
Clé InChI |
QNTGEBRZCVJWRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC(=CC5=C(C=C4N3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)

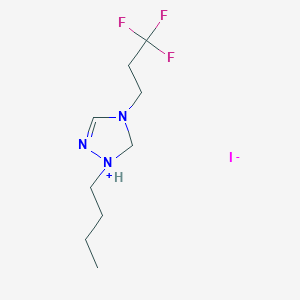
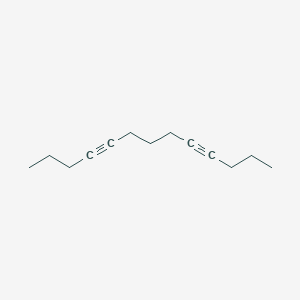
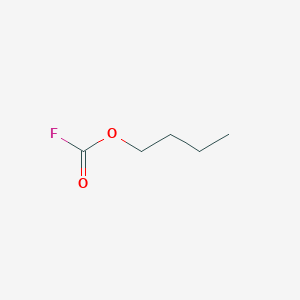
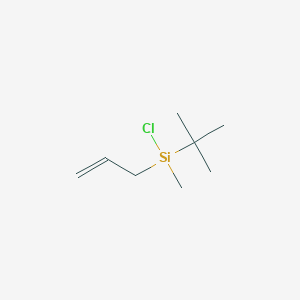
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
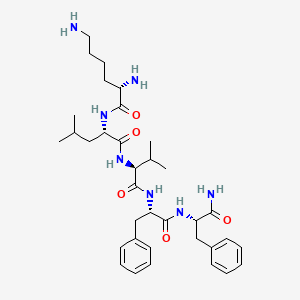
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
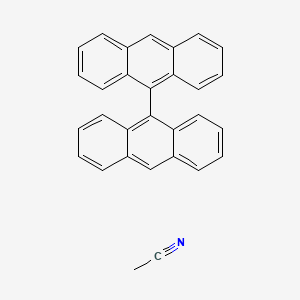
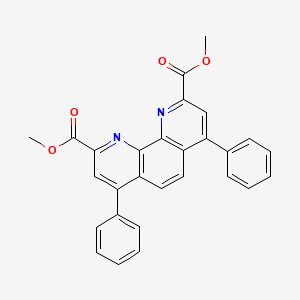
![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
